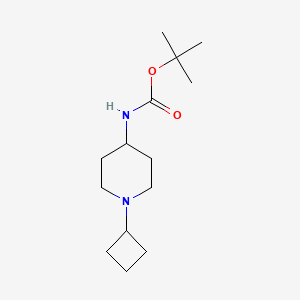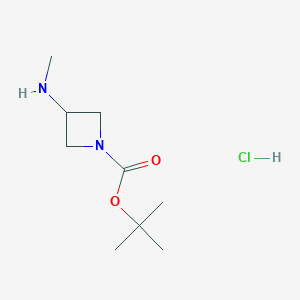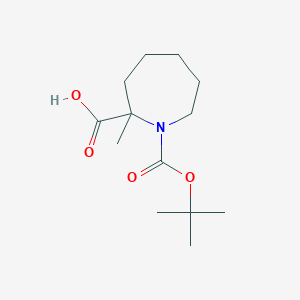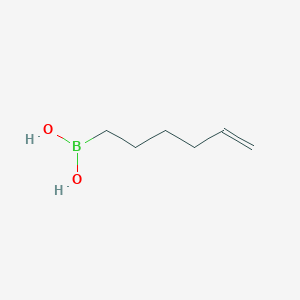
3-(2-氟-5-甲基苯基)苯酚
描述
3-(2-Fluoro-5-methylphenyl)phenol, also known as FMFP, is a phenolic compound with a wide range of applications in the fields of organic synthesis and scientific research. It is a versatile building block for the synthesis of various compounds, and its unique properties provide a number of advantages and limitations for laboratory experiments.
科学研究应用
合成和结构分析
对取代酚的研究,例如新型吡唑啉和吡啶并嘧啶-1(2H)-酮的合成,突出了结构多样性和开发具有独特性能的新材料的潜力。例如,四种取代吡唑啉的合成显示出由于不同取代基导致的分子结构变化,表明在材料科学应用中定制性能的潜力 (Chopra et al., 2007)。类似地,合成了新型含氟吡啶并嘧啶-4(3H)-酮,显示出潜在的杀菌活性,并暗示在农用化学品中的应用 (Ren et al., 2007).
抗菌和抗癌活性
4-[5-(取代苯基)-1-苯基-4,5-二氢-1H-3-吡唑基]-2-甲基苯酚衍生物的抗分枝杆菌活性表明这些化合物在医学研究中的潜在用途,特别是针对耐药菌株的结核分枝杆菌 (Ali & Yar, 2007)。此外,源自酚类化合物的席夫碱表现出显着的抗癌活性,进一步证明了这些物质在治疗应用中的相关性 (Uddin et al., 2020).
材料和光伏应用
酚类化合物在增强有机发光二极管 (OLED) 和聚合物太阳能电池性能中的作用已有文献记载。例如,在聚合物太阳能电池中将特定的酚类化合物作为添加剂会提高功率转换效率,表明它们在开发更有效的可再生能源技术中的重要性 (Jeong et al., 2014).
化学传感和环境应用
酚类化合物还因其传感能力而被探索,特别是对金属离子的传感能力,这可能具有重要的环境监测应用。例如,合成和评估作为抗菌剂的查耳酮证明了酚类衍生物在检测和响应各种环境中的微生物存在方面的潜力 (Manivannan, 2020).
作用机制
Target of Action
Phenolic compounds, in general, are known to interact with various proteins and enzymes in the body .
Mode of Action
Phenolic compounds typically exert their effects through interactions with proteins and enzymes, potentially altering their function . The presence of the fluorine atom might influence the compound’s reactivity and interactions with its targets.
Biochemical Pathways
Phenolic compounds can influence a variety of biochemical pathways due to their potential to interact with different proteins and enzymes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with targets .
生化分析
Cellular Effects
The effects of 3-(2-Fluoro-5-methylphenyl)phenol on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the stability and function of certain proteins, leading to alterations in cellular activities . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
At the molecular level, 3-(2-Fluoro-5-methylphenyl)phenol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, affecting the overall cellular function
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Fluoro-5-methylphenyl)phenol can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, highlighting the importance of understanding its temporal dynamics in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-(2-Fluoro-5-methylphenyl)phenol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
3-(2-Fluoro-5-methylphenyl)phenol is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on overall cellular health.
Transport and Distribution
The transport and distribution of 3-(2-Fluoro-5-methylphenyl)phenol within cells and tissues are critical for its biochemical activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions are important for understanding how the compound exerts its effects at the cellular level.
Subcellular Localization
The subcellular localization of 3-(2-Fluoro-5-methylphenyl)phenol plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
3-(2-fluoro-5-methylphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-5-6-13(14)12(7-9)10-3-2-4-11(15)8-10/h2-8,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGSNBHKTIIERV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683442 | |
| Record name | 2'-Fluoro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261959-16-3 | |
| Record name | 2'-Fluoro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,6,12,13-tetrachloro-2,9-dimethyl-](/img/structure/B1439745.png)
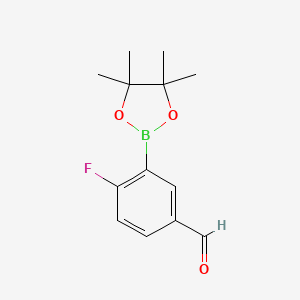

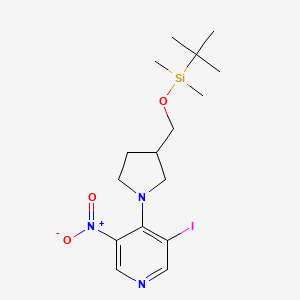

![6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine](/img/structure/B1439753.png)
![Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B1439754.png)
